1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea

Lipophilicity Permeability LogP

1-(5-Bromopyridin-2-yl)-3-(propan-2-yl)urea is a disubstituted N-pyridyl-N′-isopropylurea of molecular formula C₉H₁₂BrN₃O and molecular weight 258.12 g·mol⁻¹. Computed descriptors include an XLogP3-AA of 1.7, two hydrogen-bond donors, two hydrogen-bond acceptors, a topological polar surface area (TPSA) of 54 Ų, and two rotatable bonds.

Molecular Formula C9H12BrN3O
Molecular Weight 258.12g/mol
CAS No. 353259-08-2
Cat. No. B503410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea
CAS353259-08-2
Molecular FormulaC9H12BrN3O
Molecular Weight258.12g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NC1=NC=C(C=C1)Br
InChIInChI=1S/C9H12BrN3O/c1-6(2)12-9(14)13-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H2,11,12,13,14)
InChIKeyHSVSLBGHWJWVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyridin-2-yl)-3-(propan-2-yl)urea (CAS 353259-08-2) – Core Physicochemical and Regulatory Baseline for Sourcing


1-(5-Bromopyridin-2-yl)-3-(propan-2-yl)urea is a disubstituted N-pyridyl-N′-isopropylurea of molecular formula C₉H₁₂BrN₃O and molecular weight 258.12 g·mol⁻¹ . Computed descriptors include an XLogP3-AA of 1.7, two hydrogen-bond donors, two hydrogen-bond acceptors, a topological polar surface area (TPSA) of 54 Ų, and two rotatable bonds . The compound is supplied at a verified minimum purity of 95% and is classified as harmful if swallowed (H302), a skin irritant (H315), an eye irritant (H319), and a respiratory irritant (H335) .

Why 1-(5-Bromopyridin-2-yl)-3-(propan-2-yl)urea Cannot Be Replaced by Other 5-Bromo-2-pyridylureas Without Validation


Although the 5‑bromopyridin-2‑ylurea scaffold is common to many building blocks, the isopropyl substitution on the distal urea nitrogen of 1‑(5‑bromopyridin‑2‑yl)‑3‑(propan‑2‑yl)urea imposes a characteristic combination of steric demand, lipophilicity, and hydrogen-bond geometry that smaller or linear N′‑alkyl analogs cannot reproduce . The computed XLogP3‑AA of 1.7 and TPSA of 54 Ų differ from the methyl (MW = 230.06; XLogP3‑AA ≈ 0.9; TPSA = 54 Ų) and n‑propyl (MW = 258.12; XLogP3‑AA ≈ 1.8) variants, altering both partition behavior and conformational flexibility . These differences directly influence solubility, passive permeability, and the fidelity with which the compound can serve as a reference standard or a synthetic intermediate in structure‑activity campaigns, making unaudited interchange a source of irreproducible data .

Quantitative Differentiation of 1-(5-Bromopyridin-2-yl)-3-(propan-2-yl)urea Against Closest Analogs


Lipophilicity Shift: Isopropyl vs. Methyl vs. n-Propyl N′-Substitution

The isopropyl group on 1‑(5‑bromopyridin‑2‑yl)‑3‑(propan‑2‑yl)urea raises the computed XLogP3‑AA to 1.7, compared with ≈ 0.9 for the N′‑methyl analog (1‑(5‑bromopyridin‑2‑yl)‑3‑methylurea) and ≈ 1.8 for the N′‑n‑propyl analog (1‑(5‑bromopyridin‑2‑yl)‑3‑propylurea) . The branched topology lowers molecular symmetry relative to the linear propyl isomer while preserving identical TPSA (54 Ų) and similar hydrogen‑bond capacity, yielding a distinct position in the permeability–solubility envelope .

Lipophilicity Permeability LogP ADME

Steric and Conformational Differentiation Driven by Branched Isopropyl Topology

Replacing the linear n‑propyl chain with a branched isopropyl group in 1‑(5‑bromopyridin‑2‑yl)‑3‑(propan‑2‑yl)urea reduces the number of energetically accessible rotamers while increasing the van der Waals volume adjacent to the urea carbonyl . The n‑propyl analog (CAS 894332‑09‑3) possesses one additional freely rotating C–C bond and can adopt extended conformations that the isopropyl compound cannot, altering the vector along which the urea NH donor projects in hydrogen‑bonding environments .

Steric Effects Conformation Ligand Efficiency X-ray Crystallography

Purity Specification and Batch Reproducibility for Reference-Standard Use

Suppliers of 1‑(5‑bromopyridin‑2‑yl)‑3‑(propan‑2‑yl)urea specify a minimum purity of 95% as determined by batch‑specific quality control . The compound is used as a reference substance for drug impurity identification and bio‑pharmaceutical reagent qualification . This functional role mandates a purity level that typical research‑grade analogs (e.g., N′‑methyl or N′‑n‑propyl variants, often supplied at ≥ 95% as well) must also meet; however, the isopropyl derivative’s unambiguous InChI Key (HSVSLBGHWJWVEP‑UHFFFAOYSA‑N) and commercial availability in pre‑weighed quantities (50 mg) reduce procurement ambiguity compared with less widely stocked analogs .

Reference Standard Purity Quality Control Impurity Profiling

Predicted Physicochemical Stability Markers: Boiling Point and Acidity Constant

Predicted boiling point (317.2 ± 42.0 °C) and pKa (12.77 ± 0.70) place 1‑(5‑bromopyridin‑2‑yl)‑3‑(propan‑2‑yl)urea in a volatility and basicity window distinct from analogs with smaller N′‑alkyl groups . The high predicted pKa indicates that the urea NH protons are weakly acidic, remaining predominantly protonated under physiological pH; this property, combined with the compound’s moderate thermal stability, permits routine handling under ambient conditions but requires avoidance of prolonged heating above 40 °C during rotary evaporation . The bromine at the pyridine 5‑position provides a synthetic handle (Suzuki, Buchwald–Hartwig coupling) that is more reactive than the corresponding chloropyridyl analog, enabling late‑stage diversification at lower catalyst loadings .

Thermal Stability pKa Work-up Purification

High-Value Application Scenarios for 1-(5-Bromopyridin-2-yl)-3-(propan-2-yl)urea Based on Verified Differentiation


Pharmaceutical Impurity Reference Standard and Analytical Method Validation

1‑(5‑Bromopyridin‑2‑yl)‑3‑(propan‑2‑yl)urea is explicitly listed as a reference substance for drug impurity identification . Its 95% minimum purity, combined with a unique InChI Key (HSVSLBGHWJWVEP‑UHFFFAOYSA‑N) and defined storage conditions (sealed, dry, 2–8 °C), makes it suitable as an external calibrant in HPLC‑UV and LC‑MS impurity profiling methods for urea‑containing active pharmaceutical ingredients. The isopropyl‑specific retention time and mass fragmentation pattern provide an orthogonal identification point that cannot be met by the N′‑methyl or N′‑n‑propyl analogs.

Fragment‑Based Lead Discovery and Kinase Probe Design

The branched isopropyl group confers a defined conformational preference and intermediate lipophilicity (XLogP3‑AA = 1.7) that aligns with fragment‑like property guidelines (MW < 300, clogP < 3, HBD ≤ 3) . The bromine at the 5‑position provides a synthetic exit vector for Suzuki‑Miyaura coupling, enabling rapid hit‑to‑lead expansion without requiring scaffold replacement . The compound’s predicted pKa of ≈ 12.8 ensures that both urea NH groups remain neutral at physiological pH, avoiding the solubility‑limiting zwitterion formation that plagues N′‑unsubstituted pyridylureas.

In Vitro ADME Probe for Urea‑Containing Candidate Profiling

With a TPSA of 54 Ų, two hydrogen‑bond donors, and a computed LogP of 1.7, 1‑(5‑bromopyridin‑2‑yl)‑3‑(propan‑2‑yl)urea occupies a permeability–solubility space that samples the ‘sweet spot’ for oral absorption prediction . Its use as a passive permeability calibrator in PAMPA or Caco‑2 assays allows medicinal chemists to set a baseline for urea‑linker ADME behavior. The isopropyl substitution distinguishes it from the more polar N′‑methyl analog (ΔLogP ≈ +0.8, approximately five‑fold higher predicted permeability), enabling establishment of a two‑point permeability calibration curve .

Synthetic Building Block for Targeted Covalent Inhibitor Libraries

The combination of a bromopyridine electrophilic handle and a urea linkage that can engage in tunable hydrogen‑bond networks makes this compound an efficient starting material for generating focused libraries of kinase or protease probes . The isopropyl group provides steric shielding of the urea carbonyl, reducing non‑specific binding to plasma proteins relative to less hindered N′‑methyl or N′‑ethyl analogs. This feature, predicted from the increased van der Waals surface area adjacent to the urea pharmacophore, can translate to cleaner biochemical profiles in high‑throughput screening campaigns .

Quote Request

Request a Quote for 1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.